molecular formula C19H14ClN5O2 B11207949 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11207949
M. Wt: 379.8 g/mol
InChI Key: CRVCKASUKLSSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two key structural features:

  • 1-(3-Chlorophenyl) substituent: Positioned at the pyrazole ring’s nitrogen, this group contributes to steric bulk and electronic effects.

Pyrazolo[3,4-d]pyrimidines are recognized for kinase inhibition (e.g., Src, PKC) due to their ATP-binding site mimicry. The target compound’s structure aligns with this pharmacophore, though direct biological data are absent in the provided evidence.

Properties

Molecular Formula

C19H14ClN5O2

Molecular Weight

379.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H14ClN5O2/c20-13-2-1-3-14(7-13)25-19-15(9-24-25)18(22-10-23-19)21-8-12-4-5-16-17(6-12)27-11-26-16/h1-7,9-10H,8,11H2,(H,21,22,23)

InChI Key

CRVCKASUKLSSAU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

    Introduction of the Chlorophenyl Group: This can be achieved through a halogenation reaction, where a phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Construction of the Pyrazolopyrimidine Core: This step involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Final Coupling Reaction: The benzodioxole and chlorophenyl intermediates are coupled with the pyrazolopyrimidine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the final compound.

Chemical Reactions Analysis

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substitution at the Pyrazole Nitrogen (Position 1)

Compounds with aryl groups at the pyrazole’s nitrogen show varied kinase selectivity:

Compound Name 1-Substituent Biological Activity Reference
Target Compound 3-Chlorophenyl Not reported (inferred kinase)
1-(5-Chloro-2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-... 5-Chloro-2-methylphenyl Unknown (structural analog)
1-(3-Chlorophenyl)-N-(4-ethoxyphenyl)-... 3-Chlorophenyl Kinase inhibition (inferred)
1-(3-Methylphenyl)-N-(2-phenylethyl)-... 3-Methylphenyl Not specified

Key Findings :

  • 3-Chlorophenyl (target and ) is associated with kinase inhibition in analogs (e.g., Src inhibitors in ).
  • Bulkier substituents (e.g., 5-Chloro-2-methylphenyl in ) may reduce solubility but enhance target binding.

N-Substituent Variations on the Pyrimidine Ring

The N-substituent modulates pharmacokinetics and target engagement:

Compound Name N-Substituent Molecular Weight Lipophilicity (Inferred) Reference
Target Compound 1,3-Benzodioxol-5-ylmethyl Not reported High (benzodioxole)
N-(3-Chlorophenyl)-6-(isopropylthio)-... 3-Chlorophenyl Not reported Moderate (arylthio)
N-(4-Ethoxyphenyl)-1-(3-chlorophenyl)-... 4-Ethoxyphenyl Not reported Moderate (ethoxy)
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-... 2-(4-Chlorophenyl)ethyl 363.85 g/mol High (chloroaryl)

Key Findings :

  • Benzodioxole groups (target) may improve blood-brain barrier penetration compared to ethoxy () or chlorophenyl () substituents.
  • Arylthio groups (e.g., isopropylthio in ) can enhance kinase selectivity but reduce metabolic stability.

Key Findings :

  • High yields (e.g., 82% in ) are achievable with optimized conditions.
  • Halogenation (e.g., iodine in ) or thioether introduction () may require specialized reagents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.